molecular formula C11H12N2O5 B7951311 Methyl 4-acetamido-3-nitrophenylacetate

Methyl 4-acetamido-3-nitrophenylacetate

Cat. No. B7951311
M. Wt: 252.22 g/mol
InChI Key: JHNRRDOVJAMTJT-UHFFFAOYSA-N
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Description

Methyl 4-acetamido-3-nitrophenylacetate is a useful research compound. Its molecular formula is C11H12N2O5 and its molecular weight is 252.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-acetamido-3-nitrophenylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-acetamido-3-nitrophenylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

methyl 2-(4-acetamido-3-nitrophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-7(14)12-9-4-3-8(6-11(15)18-2)5-10(9)13(16)17/h3-5H,6H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNRRDOVJAMTJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)CC(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-acetamido-3-nitrophenylacetate

Synthesis routes and methods I

Procedure details

A solution of 4-amino-phenyl acetic acid methyl ester (3 g, 18.2 mmol) in acetic anhydride (16 mL) was stirred at room temperature for 30 minutes. The reaction mixture was cooled to 0° C. temperature and fuming nitric acid (2.3 mL) was added dropwise. The ice bath was removed and the reaction mixture was stirred for another 20 minutes before pouring it onto iced water. The resulting yellow precipitate was filtered, washed with water and dried in vacuo at 50° C. to give 3.7 g of the product. 1H NMR 500 MHz (DMSO) δ 2.05 (s, 3H), 3.63 (s, 3H), 3.81 (s, 2H), 7.54 (d, 1H), 7.58 (dd, 1H), 7.87 (d, 1H), 10.2 (s, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Methyl 4-aminophenylacetate (110 g, 0.667 mol) was added dropwise to acetic anhydride (600 ml), maintaining the temperature of the reaction mixture below 30° C. by external cooling. Once the addition was complete the mixture was cooled to below 10° C. and concentrated nitric acid (85 ml) was added dropwise. Once the addition of the acid was complete, the mixture was allowed to warm to room temperature and poured onto a mixture of ice and water. The precipitated solid was collected by filtration and dried to give methyl 4-acetamido-3-nitrophenylacetate (120 g) as a pale yellow solid.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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